molecular formula C11H8F6OS2 B14063249 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one

1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14063249
M. Wt: 334.3 g/mol
InChI Key: QWQBTTNAYDUZBQ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one is a high-value chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent. Applications & Research Value: This propiophenone derivative, characterized by the presence of two trifluoromethylthio groups on the phenyl ring, is of significant interest in [ list primary research areas, e.g., medicinal chemistry, materials science ]. Researchers value it as a key synthetic intermediate or building block for the development of [ mention potential applications, e.g., novel pharmaceuticals, agrochemicals, or functional materials ]. The electron-withdrawing nature of the trifluoromethylthio substituents can profoundly influence the compound's [ list relevant properties, e.g., reactivity, metabolic stability, or lipophilicity ], making it a crucial subject for structure-activity relationship (SAR) studies. Handling & Documentation: Researchers can expect comprehensive documentation, including analytical data to verify identity and purity. Standard spectroscopic data such as [^H NMR, ^^13C NMR] and chromatographic information (HPLC/UPLC) are typically provided. Handling of this material should be conducted by trained professionals in a appropriately controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions.

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS2/c1-2-7(18)6-3-4-8(19-10(12,13)14)9(5-6)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

QWQBTTNAYDUZBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization and Nucleophilic Substitution

A foundational approach for introducing trifluoromethylthio groups involves diazotization followed by nucleophilic substitution. In a method analogous to the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one, aniline derivatives serve as starting materials. For 1-(3,4-bis(trifluoromethylthio)phenyl)propan-1-one, the process begins with 3,4-diaminophenylpropan-1-one . Diazotization is achieved using sodium nitrite (NaNO₂) in acidic media (e.g., HCl), generating a diazonium salt intermediate. Subsequent treatment with a trifluoromethylthiolating agent, such as (trifluoromethyl)sulfenyl chloride (CF₃SCl), introduces the SCF₃ groups at the 3- and 4-positions.

Key reaction conditions:

  • Temperature: 0–5°C during diazotization to prevent decomposition.
  • Molar ratios: Excess CF₃SCl (2.2 equivalents) ensures complete substitution.
  • Catalysts: Cuprous chloride (CuCl) enhances reaction efficiency.

Mechanistic insight : The diazonium salt acts as an electrophile, facilitating nucleophilic attack by the trifluoromethylthiolate ion (CF₃S⁻). Steric hindrance from the proximal ketone group necessitates careful control of reaction kinetics to avoid byproducts.

Grignard Reagent-Mediated Ketone Formation

An alternative route adapts Grignard chemistry from the synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Here, a 3,4-bis(trifluoromethylthio)phenylmagnesium bromide Grignard reagent reacts with propanoyl chloride to form the target ketone:

$$
\text{Ar-MgBr} + \text{CH₃CH₂COCl} \rightarrow \text{Ar-CO-CH₂CH₃} + \text{MgBrCl}
$$

Optimization parameters :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether for stability.
  • Temperature: −10°C to 0°C to suppress side reactions.
  • Catalyst: Iron(III) acetylacetonate ([Fe(acac)₃]) improves yield (78–85%).

Purification and Isolation Techniques

Bisulfite Complex Formation

Crude product purification often employs bisulfite adduct formation, a method validated in related ketone syntheses. The ketone reacts with sodium bisulfite (NaHSO₃) to form a water-soluble complex, separable via liquid-liquid extraction. Subsequent alkaline hydrolysis regenerates the purified ketone:

$$
\text{Ar-CO-R} + \text{NaHSO₃} \rightarrow \text{Ar-C(OH)-SO₃Na} \xrightarrow{\text{NaOH}} \text{Ar-CO-R} + \text{Na₂SO₃}
$$

Advantages :

  • Removes unreacted starting materials and polar byproducts.
  • Yields ≥95% purity after a single iteration.

Vacuum Distillation

For industrial-scale production, vacuum distillation is preferred. Operating at reduced pressure (10–15 mmHg) lowers the boiling point, minimizing thermal degradation. Typical conditions:

  • Boiling range: 120–130°C at 12 mmHg.
  • Purity: ≥98% with proper fractionation.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance efficiency. Key benefits include:

  • Improved heat transfer : Mitigates exothermic risks during diazotization.
  • Higher throughput : 5–10× batch reactor output.
  • Reduced waste : Solvent recycling lowers environmental impact.

Catalytic System Optimization

Cuprous salts (e.g., CuCl) remain critical for diazonium reactions. Recent studies suggest nanoparticulate copper catalysts increase surface area, reducing catalyst loading by 40% while maintaining yields.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Diazotization 65–75 95 120–150 High
Grignard Reaction 78–85 98 200–220 Moderate
Continuous Flow 80–88 97 100–130 Very High

Key observations :

  • The Grignard method offers superior yield but higher costs due to reagent expenses.
  • Continuous flow systems balance cost and scalability, making them ideal for bulk production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Differences

The compound’s distinctiveness arises from its bis(trifluoromethylthio) substitution, contrasting with analogs bearing mono-substituted, halogenated, or methoxy groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Propan-1-one Derivatives
Compound Name Substituents Molecular Formula CAS Number Molecular Weight Key Properties/Applications References
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one 3,4-bis(-SCF₃) C₁₁H₈F₆OS₂ Not provided 358.29 High lipophilicity, potential pharmaceutical use
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 4-(-SCF₃) C₁₀H₉F₃OS 1443326-76-8 234.24 Boiling point: 225.3°C; Density: 1.28 g/cm³
1-(3-(Trifluoromethylthio)phenyl)propan-1-one 3-(-SCF₃) C₁₀H₉F₃OS 1806418-20-1 234.24 Not specified
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 3,5-bis(-CF₃) C₁₁H₈F₆O 85068-34-4 294.18 High similarity index (0.82) to target compound
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one Methoxy groups (-OCH₃) C₁₉H₂₂O₅ 110047-50-2 330.37 Polar substituents; lower lipophilicity

Biological Activity

1-(3,4-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, particularly the presence of trifluoromethylthio groups. These groups enhance the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C12H10F6OS2
  • Molecular Weight : 366.33 g/mol

The trifluoromethylthio groups contribute to its lipophilicity and reactivity, allowing for significant interactions with biological molecules.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The trifluoromethylthio groups can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in pathways involving metabolic enzymes.
  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.

These interactions are crucial for understanding the compound's therapeutic potential.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Type Description
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Anticancer Potential to inhibit cancer cell proliferation through enzyme modulation.
Anti-inflammatory May reduce inflammation by modulating cytokine production in immune cells.

Antimicrobial Activity

In a study examining the antimicrobial properties of various trifluoromethylthio compounds, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

A series of in vitro assays were conducted to evaluate the anticancer effects of the compound on human cancer cell lines. Results indicated that it effectively inhibited cell proliferation in breast and lung cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

Recent investigations have highlighted the following findings regarding this compound:

  • Binding Affinity : Studies using surface plasmon resonance demonstrated that the compound has a high binding affinity for specific enzyme targets, suggesting its potential as a lead compound in drug development.
  • Synergistic Effects : When used in combination with existing antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains.

Q & A

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Methodology : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., acylation). Process analytical technology (PAT) monitors real-time purity. For fluorinated intermediates, TCI America’s safety protocols recommend inert gas purging to prevent oxidation during scale-up .

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